6-Methylene 6-Desmethyl Prednisolone 21-Acetate
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Overview
Description
6-Methylene 6-Desmethyl Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is primarily known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylene 6-Desmethyl Prednisolone 21-Acetate typically involves several steps starting from prednisolone. The process includes:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using mixed solvents and inert gases to prevent byproduct formation during hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions
6-Methylene 6-Desmethyl Prednisolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Esterification Agents: Such as acetic anhydride or acetyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of prednisolone, each with specific biological activities .
Scientific Research Applications
6-Methylene 6-Desmethyl Prednisolone 21-Acetate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 6-Methylene 6-Desmethyl Prednisolone 21-Acetate involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways over hours to days .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone: A 6-methyl derivative of prednisolone with similar anti-inflammatory properties.
Prednisone: A precursor to prednisolone with similar biological activities.
Hydrocortisone: A naturally occurring glucocorticoid with similar but less potent effects.
Uniqueness
6-Methylene 6-Desmethyl Prednisolone 21-Acetate is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and increase its biological potency compared to other similar compounds .
Properties
Molecular Formula |
C24H30O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-6-methylidene-3-oxo-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,16-17,19,21,27,29H,1,6,8-9,11-12H2,2-4H3/t16-,17-,19-,21+,22-,23-,24-/m0/s1 |
InChI Key |
UAWQDQLRTZBNKD-DOUOKARYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(=C)C4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
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